Scientific Field: Environmental Science
Summary of Application: TiO2 and TiO2 films modified with Ag (Ag/TiO2) were prepared via the DC magnetron sputtering method for use in the photocatalytic degradation of Methyl Orange in Na2SO4 Solution.
Methods of Application: The degree of modification was controlled via the sputtering power and time of Ag.
Scientific Field: Material Science
Summary of Application: The structural factors such as crystal structure, particle size distribution and impurity content of hydrated TiO2 had great effects on the structures and pigment properties of the rutile TiO2.
Methods of Application: The rutile TiO2 white pigment was prepared via the Short Sulfate Process from low concentration industrial TiOSO4 solution.
Scientific Field: Various
Summary of Application: TiO2 has uses in environmental remediation, photocatalic materials, rechargeable lithium-ion batteries, thin films, energy storage, semiconductors, and much more.
Methods of Application: The specific methods of application would depend on the specific use case.
Results or Outcomes: The outcomes would also depend on the specific use case.
Iron titanium trioxide, commonly referred to as iron(III) titanium oxide or ilmenite, is an inorganic compound with the formula . It is a significant mineral that occurs naturally and is primarily composed of iron and titanium oxides. This compound is notable for its unique properties, including its semiconducting behavior and photocatalytic activity, which make it valuable in various industrial and environmental applications. Iron titanium trioxide is often found in the form of black to dark brown crystals and is used as a source of titanium dioxide in the production of titanium metal and other titanium compounds.
The biological activity of iron titanium trioxide is primarily linked to its photocatalytic properties. It has been studied for its potential use in environmental remediation, particularly in the degradation of harmful organic compounds and pathogens in water. Its ability to generate reactive oxygen species under UV light enhances its effectiveness as a disinfectant and pollutant degrader. Additionally, research indicates that nanoparticles of iron titanium oxide may have implications for biomedical applications due to their biocompatibility and potential for drug delivery systems .
Iron titanium trioxide can be synthesized through various methods:
Iron titanium trioxide has a wide range of applications across various fields:
Studies on the interactions of iron titanium trioxide with other compounds reveal its potential role as an oxygen carrier in chemical looping processes. The compound's ability to undergo oxidation and reduction cycles enhances its reactivity and stability during these processes. Research indicates that the morphology of iron titanium oxide changes during redox cycles, affecting ion diffusion and enhancing its catalytic properties . Furthermore, investigations into its interactions with biological molecules suggest that it may influence biochemical pathways related to iron cycling in ecosystems .
Iron titanium trioxide shares similarities with several other compounds, each possessing unique properties:
Compound | Chemical Formula | Key Characteristics |
---|---|---|
Iron(III) oxide | Known for magnetic properties; used in pigments and catalysis. | |
Titanium dioxide | Widely used as a photocatalyst; effective UV absorber. | |
Iron(III) titanate | Similar stoichiometry but different properties; used in ceramics. |
Iron titanium trioxide is unique due to its combined properties derived from both iron and titanium oxides. This results in enhanced photocatalytic activity and stability compared to individual components, making it particularly valuable for environmental applications . Its ability to function effectively under various conditions further distinguishes it from similar compounds.
Coprecipitation remains a widely adopted technique for synthesizing FeTiO₃ nanoparticles due to its cost-effectiveness and scalability. In a typical procedure, equimolar solutions of iron and titanium precursors (e.g., Fe(NO₃)₃ and TiCl₄) are mixed under alkaline conditions to form an amorphous precipitate. Subsequent annealing at temperatures between 600–800°C in air or inert atmospheres yields crystalline FeTiO₃ [1] [3]. For instance, Sharma et al. demonstrated that annealing amorphous FeTiO₃ in air at 700°C produces single-phase ilmenite with an average crystallite size of 25 nm [3]. The choice of annealing atmosphere critically influences magnetic properties: inert environments (e.g., argon) suppress oxidation, preserving the Fe²⁺/Ti⁴⁺ oxidation states, while air annealing introduces partial Fe³⁺ formation, altering magnetic behavior [1] [5].
Digestion of natural or synthetic ilmenite in acidic media enables the extraction of titanium and iron for subsequent re-precipitation. Hydrochloric acid (HCl) digestion at elevated temperatures (60–90°C) achieves ~90% extraction efficiency for both metals when using a 2:1 HCl-to-FeTiO₃ mass ratio [2]. Kinetic studies reveal that the shrinking sphere model accurately describes the leaching process, with reaction rates following fourth-order dependence on HCl concentration [2]. Control over hydrolysis during digestion is essential to prevent premature Ti precipitation; this is achieved by optimizing temperature (≤90°C), acid concentration (≥32% w/w), and reaction time (≤4 hours) [2].
The citrate gel method leverages metal-citrate complexes to achieve homogeneous mixing at the molecular level. A stoichiometric mixture of Fe(NO₃)₃·9H₂O and Ti(OCH₂CH₃)₄ is dissolved in citric acid, followed by gelation at 80–100°C and calcination at 600°C [3]. This approach yields FeTiO₃ nanoparticles with a narrow size distribution (20–30 nm) and high phase purity, as confirmed by XRD and FT-IR analyses [3]. The exothermic decomposition of citrate precursors during calcination promotes crystallization, while the chelating action of citric acid minimizes agglomeration [3].
Hydrothermal synthesis facilitates the growth of mesoporous FeTiO₃ structures under controlled pressure and temperature. Using tetradecyltrimethylammonium bromide (TTAB) as a structure-directing agent, Lande et al. synthesized mesoporous FeTiO₃ with a pore size of 7.5 nm and a surface area of 65 m²/g [4]. Reaction conditions (180°C, 24 hours) promote the formation of hexagonal FeTiO₃, while TTAB removal creates interconnected mesopores [4]. This method enhances photocatalytic activity, as evidenced by 96% degradation of rhodamine B under solar irradiation [4].
High-energy ball milling induces lattice compression and phase transformations in FeTiO₃. Using a super-high-energy mill (420 G collision energy), Naylor et al. compressed ilmenite’s trigonal lattice by 1.8%, shifting the oxidation state from Fe²⁺Ti⁴⁺ to Fe³⁺Ti³⁺ [5]. This charge transfer generates ferromagnetic behavior, with saturation magnetization reaching 0.5 emu/g [5]. Prolonged milling (>20 hours) risks introducing metallic iron impurities, necessitating strict atmosphere control (e.g., argon) [5].
Ionic liquids (ILs) such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) serve as green solvents and templates in solvothermal synthesis. ILs enhance reactant solubility and stabilize intermediate phases, enabling low-temperature crystallization (150–200°C) of FeTiO₃ [4]. The high polarity of ILs also moderates particle growth, yielding nanoparticles <50 nm with uniform morphology [4].
Solvent choice critically impacts reaction kinetics and product morphology. Polar aprotic solvents (e.g., dimethylformamide) favor slow nucleation, producing well-defined crystals, while water-ethanol mixtures accelerate reaction rates but increase agglomeration [4]. Optimal solvent systems balance dielectric constant (ε ≥ 30) and boiling point (≥150°C) to ensure homogeneous heating and controlled particle growth [4].
Wet chemical synthesis proceeds via hydrolysis-condensation reactions. For example, in the sol-gel process, Fe³⁺ and Ti⁴⁺ ions hydrolyze in acidic media to form Fe–O–Ti linkages, followed by polycondensation into a gel network [3]. FT-IR studies confirm Ti–O bond formation at 500 cm⁻¹ and Fe–O vibrations at 680 cm⁻¹, indicating crystallization upon calcination [3].
Key parameters include pH (2–4), precursor concentration (0.1–0.5 M), and aging time (12–48 hours). Lower pH (<2) accelerates hydrolysis but destabilizes colloids, while higher pH (>5) induces rapid precipitation of metal hydroxides [3] [4]. Aging the gel at 60°C for 24 hours enhances cross-linking, reducing crack formation during drying [3].
Thermogravimetric analysis (TGA) reveals three weight-loss stages: (1) dehydration (<250°C), (2) dehydroxylation (250–400°C), and (3) crystallization (>500°C) [3]. Calcination at 600°C produces pure hexagonal FeTiO₃, whereas temperatures <500°C yield mixed Fe₂O₃–TiO₂ phases [3] [5].
Annealing under reducing atmospheres (H₂/N₂) preserves Fe²⁺, while oxidizing conditions (air) convert Fe²⁺ to Fe³⁺, forming Fe₂O₃–TiO₂ composites [1] [5]. For phase-pure FeTiO₃, inert atmospheres (argon) are preferred, with oxygen partial pressures <10⁻³ atm [1] [5].
Irritant;Health Hazard